

hygroscopic nature of 2-Chloro-N,N-dimethylethanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N,N-dimethylethanamine

Cat. No.: B085670

[Get Quote](#)

An In-Depth Technical Guide to the Hygroscopic Nature of **2-Chloro-N,N-dimethylethanamine** hydrochloride

Abstract

2-Chloro-N,N-dimethylethanamine hydrochloride is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).^[1] Its physicochemical properties, particularly its hygroscopicity, are of paramount importance to researchers, scientists, and drug development professionals. The propensity of a material to absorb moisture from the atmosphere can profoundly impact its chemical stability, physical characteristics, and manufacturability.^{[2][3]} This guide provides a comprehensive technical overview of the hygroscopic nature of **2-Chloro-N,N-dimethylethanamine** hydrochloride, detailing its characterization, implications, and strategic management. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all recommendations in authoritative standards.

Introduction: The Critical Impact of Hygroscopicity in Pharmaceutical Development

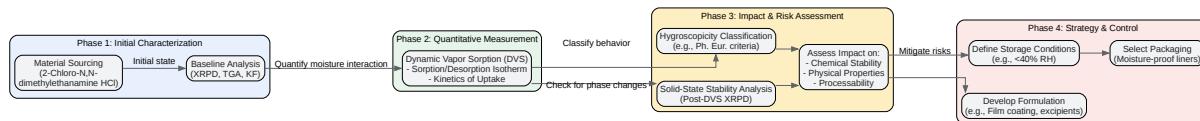
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical quality attribute for any pharmaceutical solid.^{[4][5]} Moisture uptake can initiate a cascade of undesirable physical and chemical changes. Physically, it can lead to caking, clumping, and altered flow properties, which pose significant

challenges during manufacturing processes like powder milling and tablet compression.[\[2\]](#)[\[6\]](#) Chemically, the presence of water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[\[6\]](#) For APIs and intermediates like **2-Chloro-N,N-dimethylethanamine** hydrochloride, which is explicitly identified as a hygroscopic compound, understanding and controlling its interaction with atmospheric moisture is not merely a recommendation—it is a necessity for ensuring product quality, safety, and efficacy.[\[7\]](#)[\[8\]](#)[\[9\]](#)

This guide is structured to provide a logical progression from fundamental understanding to practical application. We will first characterize the compound, then present a robust methodology for quantifying its hygroscopic behavior, discuss the downstream consequences, and finally, outline effective control strategies.

Physicochemical Properties of 2-Chloro-N,N-dimethylethanamine hydrochloride

A foundational understanding of the material's basic properties is essential before delving into its hygroscopicity.


Property	Value	Source(s)
CAS Number	4584-46-7	[1] [10]
Molecular Formula	$C_4H_{11}Cl_2N$ (or $(CH_3)_2NCH_2CH_2Cl \cdot HCl$)	[1] [11]
Molecular Weight	144.04 g/mol	[1] [10]
Appearance	White to off-white crystalline powder/crystals	[8] [12]
Melting Point	201-204 °C (lit.)	[12] [13]
Solubility	Soluble in Water and Methanol	[1] [12]
Hygroscopicity	Stated as "Hygroscopic" or "Sensitive to Moisture"	[7] [8] [9] [10] [12] [13] [14]

Quantitative Characterization of Hygroscopicity

Visual observation or qualitative statements are insufficient for drug development. A quantitative assessment is required to define the extent and rate of moisture sorption. The premier technique for this characterization is Dynamic Vapor Sorption (DVS).^[15] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with a specific relative humidity (RH) at a constant temperature.^{[15][16]}

The Logic of Hygroscopicity Assessment

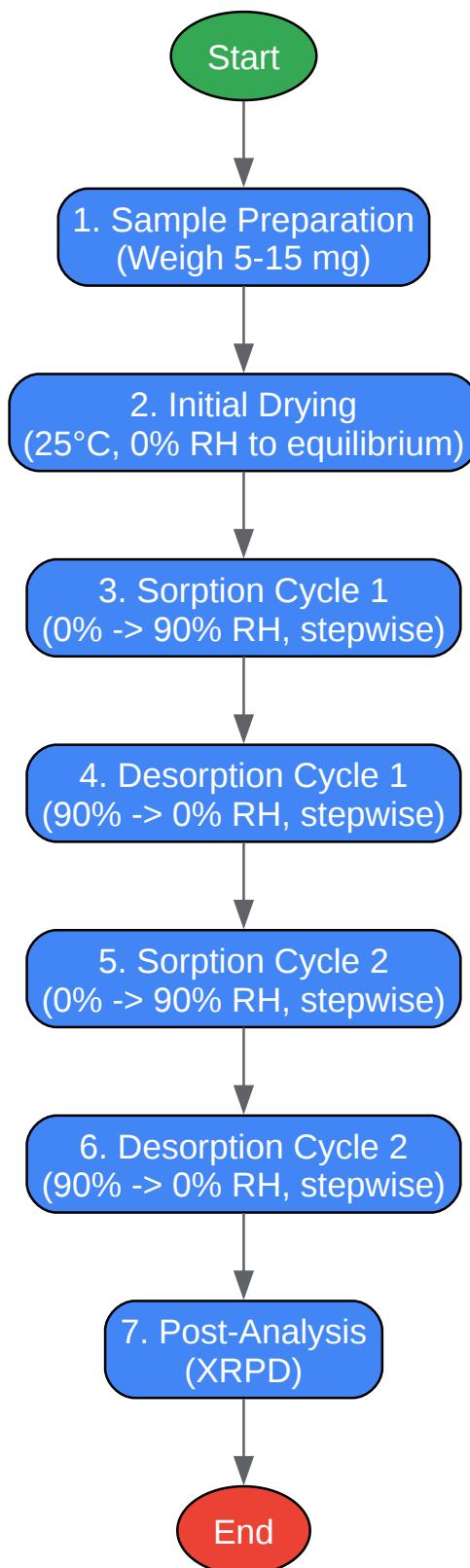
The assessment workflow is a systematic process designed to build a comprehensive understanding of the material's behavior, enabling informed decisions on its handling, storage, and formulation.

[Click to download full resolution via product page](#)

Figure 1: Logical workflow for hygroscopicity assessment.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol provides a robust framework for characterizing **2-Chloro-N,N-dimethylethanamine** hydrochloride. The inclusion of two sorption/desorption cycles serves as a self-validating mechanism to assess the reversibility of moisture uptake and identify potential phase changes.^[15]


Objective: To quantitatively determine the hygroscopicity of **2-Chloro-N,N-dimethylethanamine** hydrochloride by generating a moisture sorption-desorption isotherm.

Apparatus: Dynamic Vapor Sorption Analyzer (e.g., TA Instruments Discovery SA, Surface Measurement Systems DVS Adventure).[16][17]

Methodology:

- Sample Preparation:
 - Accurately weigh 5-15 mg of the test sample into a DVS sample pan.[18]
 - Place the pan onto the DVS microbalance.
- Initial Drying (Equilibration):
 - Rationale: To establish a stable, dry baseline mass.
 - Set the instrument temperature to 25 °C.
 - Expose the sample to a stream of dry nitrogen (0% RH) until the mass equilibrates. The equilibrium criterion is typically set to a mass change of less than 0.002% per minute over a 10-minute period.
- Sorption Isotherm - Cycle 1:
 - Rationale: To measure moisture uptake across a range of humidity levels.
 - Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments.
 - At each RH step, allow the sample mass to equilibrate using the same criterion as in the drying step. The instrument records the mass change at each step.[15]
- Desorption Isotherm - Cycle 1:
 - Rationale: To measure moisture loss and assess the reversibility of the process.

- Decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% increments, allowing for equilibration at each step.
- Sorption/Desorption - Cycle 2:
 - Rationale: To confirm the stability of the material after exposure to humidity. A repeatable isotherm suggests the material is stable under the tested conditions.
 - Repeat the sorption (0% to 90% RH) and desorption (90% to 0% RH) steps as described above.
- Post-Analysis Characterization:
 - Rationale: To verify if any solid-state transformation (e.g., hydrate formation, crystallization of amorphous content) has occurred.[17]
 - Carefully recover the sample and analyze it using a technique like X-Ray Powder Diffraction (XRPD) to compare its solid form to the pre-DVS sample.[19]

[Click to download full resolution via product page](#)

Figure 2: Step-by-step DVS experimental workflow.

Data Interpretation and Classification

The primary output of a DVS experiment is a sorption-desorption isotherm, which plots the percentage change in mass versus the relative humidity. From this plot, the hygroscopicity can be classified. A common classification system, adapted from the European Pharmacopoeia, categorizes materials based on their mass increase after 24 hours of exposure to 80% RH at 25°C.[15] DVS provides a high-resolution method to determine this value at the equilibrium point.[15][20]

Hygroscopicity Class	Water Uptake (% w/w) at 25°C / 80% RH	Typical Material Behavior
Non-hygroscopic	< 0.2%	No significant moisture uptake.
Slightly hygroscopic	≥ 0.2% and < 2%	Minor moisture uptake, may require controlled storage.
Moderately hygroscopic	≥ 2% and < 15%	Significant moisture uptake, requires controlled storage and handling.
Very hygroscopic	≥ 15%	Substantial moisture uptake, may impact physical form.
Deliquescent	Sufficient water is absorbed to form a liquid	The solid dissolves in the absorbed water.

Source: Adapted from pharmaceutical development standards.[15][17]

Consequences and Implications for Drug Development

The hygroscopic nature of **2-Chloro-N,N-dimethylethanamine** hydrochloride has direct consequences that must be managed throughout the drug development lifecycle, guided by regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines. [21][22]

Stability and Storage

Moisture uptake can compromise the chemical stability of the hydrochloride salt. The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of temperature and humidity.[\[21\]](#)[\[23\]](#) For a hygroscopic material, this is critical. ICH Q1A(R2) guidelines define standardized conditions for stability testing.[\[21\]](#)[\[24\]](#)[\[25\]](#)

Study Type	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Source: ICH Q1A(R2) Stability Testing Guidelines.[\[24\]](#)[\[25\]](#)

For a hygroscopic substance like **2-Chloro-N,N-dimethylethanamine** hydrochloride, significant changes under accelerated conditions would necessitate intermediate testing and mandate stringent storage and handling controls.

Manufacturing and Formulation

During manufacturing, uncontrolled moisture can cause severe processing issues.[\[2\]](#)

- Powder Flow: Increased surface moisture leads to inter-particle attraction, causing poor powder flowability and potentially adhering to equipment like conveyors and hoppers.[\[2\]](#)[\[6\]](#)
- Compaction/Compression: The presence of moisture can cause clumping and caking, negatively affecting the tabletting process.[\[2\]](#)[\[6\]](#)
- Formulation: When used as an intermediate, its moisture content can affect reaction stoichiometry and introduce impurities. In a final dosage form, moisture can affect the stability of other excipients or the API itself.[\[26\]](#)[\[27\]](#)

Mitigation and Control Strategies

Given its hygroscopic nature, proactive strategies are required to handle and store **2-Chloro-N,N-dimethylethanamine** hydrochloride effectively.

- Controlled Environments: The most direct strategy is to control the ambient environment. Storage and handling areas should be maintained at a low relative humidity, often below 40% RH, using industrial dehumidifiers.[28][29]
- Appropriate Packaging:
 - Primary Packaging: Materials should be stored in airtight containers. For bulk quantities, this often involves heat-sealed, moisture-proof liners (e.g., multi-layer aluminum bags).[28][30]
 - Inclusion of Desiccants: Sachets of desiccants, such as silica gel or molecular sieves, should be placed inside the packaging to absorb any residual moisture or ingress during brief openings.[28]
- Handling Procedures:
 - Minimize exposure time to ambient air during weighing and transfer operations.
 - Handle the material in a glove box or an enclosure with a controlled, low-humidity atmosphere where possible.
 - Ensure containers are tightly resealed immediately after use.[8]
- Formulation Strategies: If the final product is also sensitive, formulation approaches can be used to protect the hygroscopic ingredient. These include film coating of tablets or encapsulation, which act as a physical barrier to moisture.[6]

Conclusion

The hygroscopic nature of **2-Chloro-N,N-dimethylethanamine** hydrochloride is a defining characteristic that demands rigorous scientific attention. It is not an insurmountable obstacle but a property that must be quantitatively understood and proactively managed. By employing robust analytical techniques like Dynamic Vapor Sorption, adhering to the principles of ICH stability guidelines, and implementing stringent environmental and packaging controls,

researchers and drug development professionals can ensure the material's integrity. This diligence is fundamental to maintaining the quality, stability, and performance of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. *Journal of Chemical and Pharmaceutical Research*. URL
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. URL
- SAFETY DATA SHEET - 2-Chloro-N,N-dimethylethylamine hydrochloride. Fisher Scientific. URL
- Q1A(R2) Guideline.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). URL
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). URL
- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. URL
- Hygroscopicity Evalu
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. URL
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmalInfo. URL
- Dynamic Vapor Sorption.
- The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. APV. URL
- Hygroscopicity Assessment - Testing Lab. Alfa Chemistry. URL
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. URL
- 2-Chloro-N,N-dimethylethylamine hydrochloride 99%. Sigma-Aldrich. URL
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. URL
- Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applic
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. URL
- (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.

- Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. URL
- SAFETY DATA SHEET - 2-Chlorotriethylamine hydrochloride. Fisher Scientific. URL
- SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. Pharmaceutical Guidance. URL
- Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Cole-Parmer. URL
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. URL
- 2-Chloro-N,N-dimethylethylamine hydrochloride - All data taken at Pacific Northwest National Labor
- Hygroscopicity Testing. BOC Sciences. URL
- 2-Chloro-N,N-dimethylethylamine HCl. Mallak Specialties Pvt Ltd. URL
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Scirp.org. URL
- 2-Chloro-N,N-dimethylethylamine Hydrochloride. CymitQuimica. URL
- 2-Dimethylaminoethyl chloride hydrochloride CAS#: 4584-46-7. ChemicalBook. URL
- DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. TA Instruments. URL
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. URL
- Hygroscopic Gravimetric Quantitative Chemical Analysis. Omicsonline.org. URL
- 4584-46-7(2-Dimethylaminoethyl chloride hydrochloride) Product Description. ChemicalLand21. URL
- Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing. Bry-Air. URL
- 2-Chloro-N,N-dimethylethylamine. PubChem. URL
- SAFETY DATA SHEET - Ethanamine, 2-chloro-N,N-dimethyl-, hydrochloride. Thermo Fisher Scientific. URL
- Hygroscopic gravimetric quantitative chemical analysis. Review.
- 2-(Dimethylamino)ethyl Chloride Hydrochloride. TCI Chemicals. URL
- N,N-Dimethylaminoethyl chloride hydrochloride. PubChem. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (1²-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 2. jocpr.com [jocpr.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. alfachemic.com [alfachemic.com]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. webbook.nist.gov [webbook.nist.gov]
- 11. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Dimethylaminoethyl chloride hydrochloride CAS#: 4584-46-7 [m.chemicalbook.com]
- 13. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 15. particletechlabs.com [particletechlabs.com]
- 16. tainstruments.com [tainstruments.com]
- 17. ardena.com [ardena.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. database.ich.org [database.ich.org]

- 22. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 24. scribd.com [scribd.com]
- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. tandfonline.com [tandfonline.com]
- 28. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 29. Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing - Petritek Dehumidifier [peritekdehumidifier.com]
- 30. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- To cite this document: BenchChem. [hygroscopic nature of 2-Chloro-N,N-dimethylethanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085670#hygroscopic-nature-of-2-chloro-n-n-dimethylethanamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com